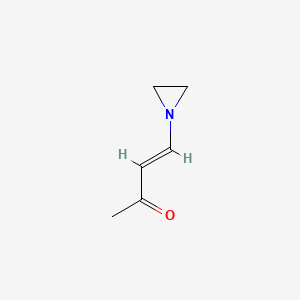
(E)-4-(aziridin-1-yl)but-3-en-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-4-(aziridin-1-yl)but-3-en-2-one: is an organic compound with the molecular formula C6H9NO and a molecular weight of 111.142 g/mol . It is also known by its systematic name 4-aziridin-1-yl-but-3-en-2-one . This compound is characterized by the presence of an aziridine ring, which is a three-membered nitrogen-containing ring, and a butenone moiety, which is a four-carbon chain with a ketone group and a double bond .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-4-(aziridin-1-yl)but-3-en-2-one typically involves the reaction of aziridine with butenone under controlled conditions . The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include optimization of reaction conditions to maximize yield and purity, as well as the use of industrial-grade equipment and materials .
Chemical Reactions Analysis
Types of Reactions: (E)-4-(aziridin-1-yl)but-3-en-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
Chemistry: In chemistry, (E)-4-(aziridin-1-yl)but-3-en-2-one is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology and Medicine: Aziridine-containing compounds have been studied for their anticancer, antimicrobial, and antibacterial properties .
Industry: In the industrial sector, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (E)-4-(aziridin-1-yl)but-3-en-2-one involves its interaction with biological molecules through its aziridine ring. The aziridine ring is highly reactive and can form covalent bonds with nucleophilic sites in proteins and DNA . This reactivity underlies its biological activity, including its potential anticancer effects by inducing DNA cross-linking and inhibiting cell division .
Comparison with Similar Compounds
Aziridine: A simple three-membered nitrogen-containing ring.
4-Phenyl-3-buten-2-one: A similar compound with a phenyl group instead of an aziridine ring.
Mitomycins: Potent antibiotics with antitumor activity that also contain aziridine rings.
Uniqueness: (E)-4-(aziridin-1-yl)but-3-en-2-one is unique due to its combination of an aziridine ring and a butenone moiety. This dual functionality provides it with distinct chemical reactivity and biological activity compared to other similar compounds .
Properties
CAS No. |
18277-57-1 |
|---|---|
Molecular Formula |
C6H9NO |
Molecular Weight |
111.14176 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![1-ETHYL-2-([7-([3-ETHYL-1,3-BENZOTHIAZOL-2(3H)-YLIDENE]METHYL)-4,4A,5,6-TETRAHYDRO-2(3H)-NAPHTHALENY](/img/new.no-structure.jpg)
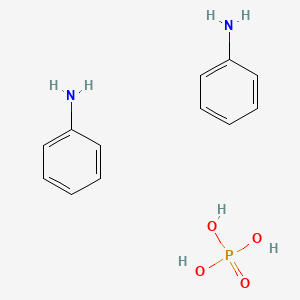

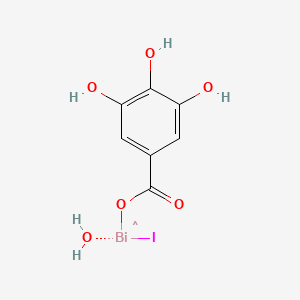
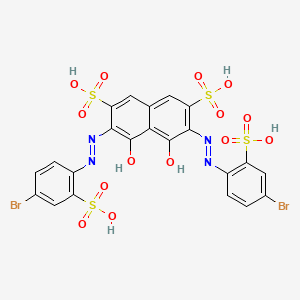
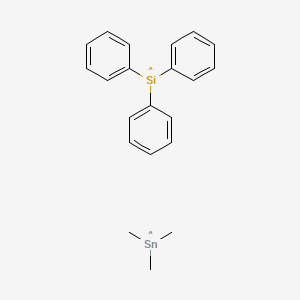
![Dialuminum tris[2-(4,5-dibromo-6-oxido-3-oxoxanthen-9-yl)]benzoate](/img/structure/B1144192.png)

